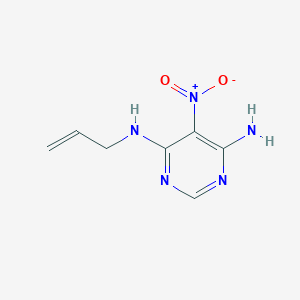
5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate (MBBS) is an organic compound with a molecular formula of C10H13BrO3S. It is a colorless solid which is insoluble in water, but soluble in organic solvents. MBBS is widely used in scientific research due to its unique properties, such as its high solubility in organic solvents and its ability to function as a surfactant.
Aplicaciones Científicas De Investigación
5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate has a number of applications in scientific research. It is used as a surfactant in the synthesis of polymers, as a reagent in the synthesis of organic compounds, and as a catalyst in organic reactions. It is also used in the synthesis of pharmaceuticals, in the preparation of sensors, and in the manufacture of dyes. Additionally, this compound has been used as an analytical reagent to detect trace amounts of metal ions in water.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate is not fully understood. However, it is believed that its surfactant properties are due to its ability to form micelles in solution. Micelles are aggregates of molecules which form a spherical shape when dispersed in a liquid. The micelles created by this compound are believed to be responsible for its ability to reduce surface tension and to act as a solubilizing agent.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that it can reduce the surface tension of water and act as a solubilizing agent. It has also been found to be non-toxic and non-irritating, making it a suitable additive for use in cosmetic and pharmaceutical products. Additionally, this compound has been shown to have antimicrobial properties, making it effective in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate in laboratory experiments is its high solubility in organic solvents. This makes it an ideal reagent for use in a variety of reactions. Additionally, its non-toxic and non-irritating properties make it a safe and effective additive for use in cosmetics and pharmaceuticals. The main limitation of using this compound in laboratory experiments is its low solubility in water. This makes it difficult to use in reactions involving water-based solutions.
Direcciones Futuras
Due to its unique properties, 5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate has a number of potential applications in the future. It could be used in the development of new pharmaceuticals and sensors, in the synthesis of polymers, and in the manufacture of dyes. Additionally, it could be used in the development of new antimicrobial agents and in the detection of trace amounts of metal ions in water. Additionally, further research is needed to better understand the mechanism of action of this compound and to explore its potential applications in other fields.
Métodos De Síntesis
5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate is generally synthesized through a two-step reaction. The first step involves the reaction of 4-bromobenzene-1-sulfonyl chloride with 2-propanol in the presence of a base catalyst, such as potassium carbonate. This reaction produces a mixture of 4-bromo-2-hydroxybenzene-1-sulfonate and 4-bromobenzene-1-sulfonic acid. The second step involves the methylation of 4-bromo-2-hydroxybenzene-1-sulfonate with dimethyl sulfate to produce this compound.
Propiedades
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3S/c1-11(2)15-9-4-12(3)10-16(15)20-21(18,19)14-7-5-13(17)6-8-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSFOSWMUGLISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6582537.png)
![2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6582540.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6582571.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6582577.png)
![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6582580.png)
![2-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6582588.png)
![(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6582596.png)

![1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B6582603.png)
![5-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6582609.png)
![3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B6582613.png)
![1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B6582617.png)
![9-[4-(difluoromethoxy)-3-methoxyphenyl]-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B6582634.png)

